3-Bromo-2-chloro-6-cyclopropylpyridine
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Overview
Description
3-Bromo-2-chloro-6-cyclopropylpyridine is an organic compound with the molecular formula C8H7BrClN and a molecular weight of 232.50 g/mol . It is a pyridine derivative, characterized by the presence of bromine, chlorine, and cyclopropyl groups attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 5-bromo-2-chloropyridine as a starting material, which undergoes a one-step reaction with a metal reagent such as magnesium dichloride and dry ice to yield the target compound . This method is advantageous due to its high yield, short reaction steps, and the use of readily available raw materials.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure safety, cost-effectiveness, and environmental sustainability. The industrial process avoids the use of high-toxicity reagents and high-risk intermediates, making it suitable for bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithiums and organomagnesiums.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Common Reagents and Conditions
Organolithiums and Organomagnesiums: Used for substitution reactions.
Palladium Catalysts and Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Bromo-2-chloro-6-cyclopropylpyridine is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and for the development of new materials.
Biology: Used in the study of biological pathways and interactions due to its ability to modify biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Applied in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-cyclopropylpyridine involves its interaction with specific molecular targets. In Suzuki–Miyaura coupling reactions, for instance, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boron reagents to form new carbon-carbon bonds . This process highlights its role in facilitating complex organic transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 3-Chloro-2-cyclopropylpyridine
Uniqueness
3-Bromo-2-chloro-6-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H7BrClN |
---|---|
Molecular Weight |
232.50 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2 |
InChI Key |
WQXFNZHTAOHOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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